Sodium DL-alpha-hydroxyisocaproate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium DL-alpha-hydroxyisocaproate can be synthesized through the microbial metabolism of leucine. The process involves the deprotonation of DL-alpha-hydroxyisocaproic acid to form its sodium salt . The reaction typically occurs under controlled pH conditions to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using specific strains of lactic acid bacteria. These bacteria convert leucine into DL-alpha-hydroxyisocaproic acid, which is then neutralized with sodium hydroxide to form the sodium salt . The fermentation process is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium DL-alpha-hydroxyisocaproate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of sodium DL-alpha-hydroxyisocaproate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Sodium DL-alpha-hydroxyisocaproate can be compared with other similar compounds such as:
Alpha-ketoisocaproic acid: This compound is also derived from leucine and is used in managing chronic renal failure and nutritional therapy.
Beta-hydroxy-beta-methylbutyrate (HMB): Another leucine metabolite, HMB is known for its muscle-building properties and is commonly used as a dietary supplement.
Uniqueness: this compound is unique due to its dual role in promoting muscle health and exhibiting antimicrobial properties. Its presence in fermented foods also adds to its significance in the food industry .
Properties
CAS No. |
61499-04-5 |
---|---|
Molecular Formula |
C6H11NaO3 |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
sodium;2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3.Na/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1 |
InChI Key |
WMPVOYIJOLKBNA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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